1-Pyrenol, 8-amino-
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Overview
Description
1-Pyrenol, 8-amino- is a derivative of pyrene, a polycyclic aromatic hydrocarbon known for its photophysical and electronic properties. The compound features an amino group at the 8th position and a hydroxyl group at the 1st position on the pyrene ring. This unique structure makes it valuable in various fields, including materials science, supramolecular chemistry, and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Pyrenol, 8-amino- can be synthesized through several methods. One common approach involves the nitration of pyrene to form 1-nitropyrene, followed by reduction to yield 1-aminopyrene. Subsequent hydroxylation at the 1-position produces 1-Pyrenol, 8-amino-. The reaction conditions typically involve the use of strong acids and bases, along with specific catalysts to facilitate the transformations .
Industrial Production Methods: Industrial production of 1-Pyrenol, 8-amino- often employs large-scale nitration and reduction processes, followed by purification steps such as recrystallization and chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 1-Pyrenol, 8-amino- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the pyrene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrenequinones, while substitution reactions can produce various halogenated or nitrated pyrene derivatives .
Scientific Research Applications
1-Pyrenol, 8-amino- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-Pyrenol, 8-amino- exerts its effects is primarily related to its ability to interact with various molecular targets through hydrogen bonding, π-π interactions, and electrostatic interactions. These interactions can influence the compound’s photophysical properties and its behavior in different environments . The molecular pathways involved often depend on the specific application, such as fluorescence quenching in biological imaging or charge transfer in electronic materials .
Comparison with Similar Compounds
1-Pyrenol: Lacks the amino group at the 8th position, resulting in different reactivity and applications.
8-Aminopyrene: Lacks the hydroxyl group at the 1st position, affecting its photophysical properties and chemical behavior.
1-Hydroxypyrene: Similar to 1-Pyrenol, 8-amino-, but without the amino group, leading to different interactions and uses.
Uniqueness: 1-Pyrenol, 8-amino- is unique due to the presence of both hydroxyl and amino groups, which confer distinct chemical reactivity and photophysical properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
CAS No. |
1732-31-6 |
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Molecular Formula |
C16H11NO |
Molecular Weight |
233.26 g/mol |
IUPAC Name |
8-aminopyren-1-ol |
InChI |
InChI=1S/C16H11NO/c17-13-7-3-9-1-2-10-4-8-14(18)12-6-5-11(13)15(9)16(10)12/h1-8,18H,17H2 |
InChI Key |
RUDARYBURYHGPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C(C=C2)O)C=CC4=C(C=CC1=C43)N |
Origin of Product |
United States |
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